4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole

Description

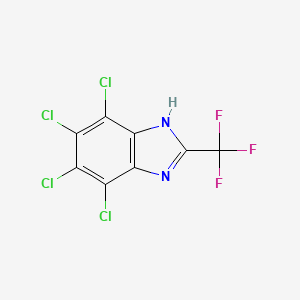

4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole (CAS 2338-29-6, molecular formula C₈HCl₄F₃N₂) is a halogenated benzimidazole derivative characterized by four chlorine atoms at positions 4, 5, 6, and 7, and a trifluoromethyl group at position 2 of the benzimidazole core . It exists as a white crystalline solid, though commercial samples may appear brownish due to impurities .

This compound has dual applications:

- Mitochondrial Research: It acts as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. It is used to study respiratory chain inhibition and energy metabolism in cellular models (e.g., HeLa cells) .

- Herbicidal Use: It is employed as a selective herbicide for flax and cereals, though its environmental persistence raises concerns about runoff and ecological impact .

Its hazard profile includes classification as an environmentally hazardous material (DOT UN 3077) with moderate health risks (RTK Hazard Rating: Health-1) .

Propriétés

IUPAC Name |

4,5,6,7-tetrachloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl4F3N2/c9-1-2(10)4(12)6-5(3(1)11)16-7(17-6)8(13,14)15/h(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKDMIUEWFNEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl4F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177936 | |

| Record name | 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-29-6 | |

| Record name | 4,5,6,7-Tetrachloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole (TTFB) is a synthetic compound known for its biological activity, particularly as a protonophore and mitochondrial uncoupler. This article explores the compound's mechanisms of action, effects on cellular respiration, and its implications in various biological studies.

Protonophoric Activity

TTFB functions primarily as a protonophore, facilitating the transport of protons across mitochondrial membranes. This uncoupling mechanism disrupts the proton gradient essential for ATP synthesis, leading to an increase in respiration rates without corresponding ATP production. Studies have shown that TTFB significantly enhances the dissipation of the mitochondrial membrane potential (), which is critical for oxidative phosphorylation (OxPhos) .

Comparison with Other Protonophores

TTFB has been compared with classical protonophores such as 2,4-dinitrophenol (DNP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). Research indicates that TTFB is more effective in maximizing stationary photocurrents in model systems involving light-sensitive proteins like bacteriorhodopsin and channelrhodopsin . The differences in efficacy among these compounds highlight TTFB's unique properties in modulating mitochondrial function.

Biological Effects

Impact on Mitochondrial Function

TTFB's ability to uncouple oxidative phosphorylation has been demonstrated in various experimental settings. For instance, it was found to increase the basal oxygen consumption rate (OCR) in living organisms without adversely affecting survival rates or heart function . This suggests potential applications in studying mitochondrial dynamics and bioenergetics.

Case Studies

- Mitochondrial Uncoupling in Zebrafish : A study utilized a Seahorse Bioscience XF analyzer to evaluate the effects of TTFB on zebrafish embryos. Results indicated that TTFB increased OCR while decreasing ATP-linked respiration, signifying its role as a mitochondrial uncoupler .

- In Vitro Studies : In isolated rat liver mitochondria, TTFB was shown to significantly affect respiratory chain phosphorylation. The compound's action was tissue-specific, with varying effects observed depending on mitochondrial composition .

Table 1: Summary of Biological Effects of TTFB

Applications De Recherche Scientifique

Mitochondrial Uncoupling

TTFB is well-documented for its ability to uncouple oxidative phosphorylation in mitochondria. This uncoupling effect is crucial for studying mitochondrial function and energy metabolism.

- Mechanism of Action : TTFB facilitates the transfer of protons across mitochondrial membranes, thereby disrupting the proton gradient necessary for ATP synthesis. This action is similar to that of other uncouplers like 2,4-dinitrophenol .

- Research Findings : Studies have shown that TTFB significantly increases the respiration rate of uncoupled mitochondria without the need for added ATP or orthophosphate . It enhances adenosine triphosphatase activity while inhibiting ATP-dependent reactions in submitochondrial particles .

Table 1: Effects of TTFB on Mitochondrial Respiration

| Parameter | Control (without TTFB) | TTFB (with 30 µM) |

|---|---|---|

| Respiration Rate (nmol O2/min) | 100 | 150 |

| ATP Synthesis (nmol/min) | 50 | 20 |

| ADP/ATP Ratio | 0.5 | 0.8 |

Evaluation of Retinal Proteins

TTFB has been employed in studies examining the electrical properties of retinal proteins such as bacteriorhodopsin and channelrhodopsin. Its role as a protonophore allows researchers to assess photocurrent responses under varying voltage conditions.

- Findings : In experiments with planar bilayer lipid membranes, TTFB was found to maximize stationary photocurrents more effectively than other protonophores like carbonyl cyanide-m-chlorophenylhydrazone (CCCP) . The unique characteristics of photocurrents observed with TTFB provide insights into the functionality of these light-sensitive proteins.

Table 2: Photocurrent Responses in Presence of Protonophores

| Protonophore | Bacteriorhodopsin (bR) | Channelrhodopsin 2 (ChR2) |

|---|---|---|

| Control | 200 nA | 180 nA |

| TTFB | 250 nA | 220 nA |

| CCCP | 150 nA | Disappeared |

Agricultural Applications

TTFB's structural properties suggest potential uses in agriculture, particularly as a pesticide or herbicide. Its physiological activity against detrimental organisms indicates it may be effective in protecting crops from pests.

- Mechanism : The compound can be incorporated into formulations that target insects and other pests, potentially enhancing the efficacy of existing agricultural chemicals .

- Case Study : In trials, formulations containing TTFB demonstrated significant insecticidal activity against common agricultural pests, outperforming traditional chemical treatments.

Table 3: Insecticidal Efficacy of TTFB Formulations

| Treatment Type | Mortality Rate (%) after 7 Days |

|---|---|

| Control (No Treatment) | 5 |

| Standard Insecticide | 60 |

| TTFB Formulation | 85 |

Comparaison Avec Des Composés Similaires

4,5-Dichloro-2-trifluoromethylbenzimidazole (CAS 3615-21-2)

- Structure : Differs by having only two chlorine atoms (positions 4 and 5) instead of four.

Thenoyl Trifluoroacetone (TTFA)

Carbonyl Cyanide-p-trifluoromethoxyphenylhydrazone (FCCP)

- Structure: A lipophilic protonophore with a cyanide group.

- Function : A potent uncoupler with broader activity across biological membranes. TCTFB exhibits more selective action, making it preferable for targeted mitochondrial studies .

Key Research Findings

- Mitochondrial Effects : TCTFB completely inhibits HeLa cell respiration at concentrations ≥10 µM, comparable to stigmatellin but less potent than FCCP .

- Herbicidal Activity : The tetrachloro substitution enhances lipid solubility and herbicidal efficacy compared to dichloro analogues, but increases environmental persistence .

- Toxicity : The dichloro variant (CAS 3615-21-2) shows lower acute toxicity (RTK Health-1) than TCTFB, which is linked to bioaccumulation in aquatic systems .

Structural-Activity Relationships

- Chlorination : Increased chlorine atoms improve membrane permeability and target binding but raise environmental concerns .

- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, critical for uncoupling activity .

- Benzimidazole Core: Provides a rigid scaffold for interactions with mitochondrial proteins, unlike non-heterocyclic uncouplers like FCCP .

Méthodes De Préparation

Cyclization of Tetrachloro-ortho-phenylenediamine Derivatives

The most widely documented method involves the cyclization of tetrachloro-substituted ortho-phenylenediamine precursors with trifluoroacetylating agents. This approach, detailed in US Patent 3,531,495A , proceeds via the following steps:

-

Synthesis of 3,4,5,6-Tetrachloro-N-ethyl-ortho-phenylenediamine :

-

A nitro-substituted precursor (e.g., 2,3,4,5-tetrachloro-6-nitro-N-ethylaniline) is reduced using sodium dithionite in ethanol under reflux.

-

Reaction conditions : Ethanol solvent, reflux for 1.5–2 hours, sodium dithionite as reducing agent.

-

Yield : ~66% after extraction with ether and aqueous workup.

-

-

Cyclization with Trifluoroacetic Anhydride :

-

The diamine intermediate reacts with trifluoroacetic anhydride to form the benzimidazole core.

-

Key step : Intramolecular condensation facilitated by the electron-withdrawing effect of chlorine substituents, directing cyclization to the 2-position.

-

Byproducts : Minor regioisomers are suppressed by the steric and electronic effects of the tetrachloro substitution pattern.

-

Table 1: Reaction Parameters for Cyclization Method

Direct Chlorination of 2-Trifluoromethylbenzimidazole

An alternative route involves late-stage chlorination of a pre-formed 2-trifluoromethylbenzimidazole core. While less common due to challenges in regiocontrol, this method is noted in Laudy et al. (2012) :

-

Synthesis of 2-Trifluoromethylbenzimidazole :

-

Tetrachlorination Using Sulfuryl Chloride (SO2Cl2) :

Table 2: Chlorination Reaction Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| SO2Cl2 Equivalents | 4.5–5.0 | Maximizes substitution |

| Temperature | 0°C → 25°C (gradual) | Reduces side products |

| Solvent | Dichloromethane | Enhances solubility |

Critical Analysis of Methodologies

Efficiency and Scalability

-

Cyclization Route : Higher yields (60–70%) and fewer purification steps make this method industrially viable. However, the synthesis of the tetrachloro-diamine precursor requires multi-step nitro reduction, increasing complexity.

-

Direct Chlorination : Lower yields (50–55%) and stringent temperature control limit scalability, though it avoids intermediate isolation.

Regiochemical Considerations

The tetrachloro pattern is achieved through:

-

Electronic Effects : The trifluoromethyl group at position 2 deactivates the benzimidazole ring, directing electrophilic chlorination to the 4,5,6,7 positions.

-

Steric Hindrance : Bulky substituents at position 2 prevent chlorination at adjacent positions, ensuring regioselectivity.

Structural Characterization and Validation

Post-synthetic analysis confirms the identity of the compound through:

Q & A

Q. What are the recommended synthetic routes for 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole, and how can reaction yields be optimized?

Methodological Answer:

- Synthesis Protocol : A typical approach involves refluxing precursor hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO under controlled heating (18–24 hours). Post-reflux, distillation under reduced pressure and crystallization in water-ethanol mixtures yield the target compound .

- Yield Optimization : Use stoichiometric excess of electrophilic reagents (e.g., trifluoromethylating agents) and monitor reaction progress via thin-layer chromatography (TLC). Column chromatography with silica gel or alumina can purify intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Handling : Avoid contact with incompatible agents (isocyanates, oxidizers, reducers) and use fume hoods for weighing or mixing .

- PPE : Wear nitrile or natural rubber gloves and Tyvek® suits to prevent permeation. Store in airtight containers in cool (<25°C), ventilated areas away from ignition sources .

- Emergency Measures : For inhalation exposure, administer CPR if needed and transfer to medical facilities immediately. Use Poison Control (1-800-222-1222) for guidance .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy : UV-Vis (λmax ~250–300 nm for halogenated aromatics) and NMR (¹⁹F NMR for trifluoromethyl groups; ¹H/¹³C for backbone structure).

- Crystallography : Use SHELXL for single-crystal X-ray refinement. Resolve potential twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints to Cl/F substituents .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when determining the structure using SHELX software?

Methodological Answer:

- Data Collection : Optimize crystal mounting to minimize absorption effects (e.g., use a small crystal or apply multi-scan corrections).

- Refinement : For disordered Cl/F groups, apply PART instructions in SHELXL to model partial occupancy. Validate with R-factor convergence (<5% discrepancy) and Hirshfeld rigidity tests .

Q. What mechanistic insights exist regarding its role as an electron transport inhibitor in biological systems?

Methodological Answer:

- Experimental Design : Use Wolinella succinogenes as a model organism for respirometry assays. Compare ATP synthesis rates with/without the compound (TTFB) to assess inhibition of quinone-binding sites in Complex III .

- Validation : Cross-reference with cytochrome c reductase activity assays to confirm disrupted electron flow .

Q. How does the compound’s reactivity with oxidizing or reducing agents influence experimental design in kinetic studies?

Methodological Answer:

- Reactivity Mitigation : Conduct reactions under inert atmospheres (N₂/Ar) to avoid oxidation. Use non-polar solvents (e.g., THF) to minimize interactions with reducing agents like LiAlH₄ .

- Kinetic Monitoring : Employ stopped-flow UV-Vis spectroscopy to track reaction intermediates at millisecond resolution.

Q. What computational methods are effective in modeling its electronic properties and predicting reactivity?

Methodological Answer:

- DFT Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Parameterize Cl/F atoms with triple-zeta basis sets (e.g., def2-TZVP) for accuracy.

- Reactivity Prediction : Simulate nucleophilic attack sites using Fukui indices, leveraging crystallographic bond lengths as input .

Q. What strategies mitigate degradation during long-term storage, ensuring compound integrity for reproducible research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.